N-(benzo[d]thiazol-2-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a benzo[d]thiazole ring and a thiazol-4-yl acetamide moiety, which are linked through a ureido group. The presence of a chlorophenyl group further adds to its structural complexity. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the thiazol-4-yl acetamide: This involves the reaction of a thiazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Coupling of the two moieties: The benzo[d]thiazole and thiazol-4-yl acetamide intermediates are coupled using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and inducing cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
- N-(benzo[d]thiazol-2-yl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide
Uniqueness
N-(benzo[d]thiazol-2-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide is unique due to the presence of the 3-chlorophenyl group, which may confer distinct biological activities compared to its analogs. This structural feature can influence the compound’s binding affinity to molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2S2/c20-11-4-3-5-12(8-11)21-17(27)25-18-22-13(10-28-18)9-16(26)24-19-23-14-6-1-2-7-15(14)29-19/h1-8,10H,9H2,(H,23,24,26)(H2,21,22,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIKRHXNTVADSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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